molecular formula C19H42NO4P B1204420 Tetradecylphosphocholine CAS No. 77733-28-9

Tetradecylphosphocholine

Cat. No.: B1204420
CAS No.: 77733-28-9
M. Wt: 379.5 g/mol
InChI Key: BETUMLXGYDBOLV-UHFFFAOYSA-N
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Description

Tetradecylphosphocholine (C19H42NO4P) is a synthetic alkylphosphocholine detergent widely used in membrane protein studies due to its amphiphilic properties. Its structure comprises a 14-carbon alkyl chain linked to a phosphocholine headgroup, enabling effective solubilization of membrane proteins while maintaining their structural integrity .

Synthesis and Characterization: this compound is synthesized via reactions involving tetrachloromonospirophosphazene and carbazolyldiamine in tetrahydrofuran (THF), yielding a white solid with a 70% purity after column chromatography . Nuclear magnetic resonance (NMR) data (¹H: δ = 0.64–3.97 ppm; ³¹P: δ = 4.83 ppm) and elemental analysis (C: 56.92%, H: 10.81%, N: 3.68%, P: 7.80%) confirm its structural identity .

Primary Applications: It is employed in micelle formation for stabilizing membrane proteins during purification and structural analysis (e.g., X-ray crystallography, NMR) . Notably, this compound outperforms shorter-chain detergents like dodecylphosphocholine in certain applications but may require mixed micelle systems (e.g., with SDS) to enhance spectral resolution in NMR studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylphosphocholine can be synthesized through a series of chemical reactions involving the alkylation of phosphocholine with tetradecyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process involves heating the reactants under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve high purity levels suitable for scientific research .

Chemical Reactions Analysis

Types of Reactions: Tetradecylphosphocholine primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated phosphocholine derivatives, while oxidation reactions can produce phosphocholine oxides .

Scientific Research Applications

Membrane Protein Research

Stabilization and Solubilization
Tetradecylphosphocholine is particularly effective in the solubilization and stabilization of membrane proteins. Its amphiphilic nature allows it to form micelles that can encapsulate membrane proteins, facilitating their study in vitro. This is crucial for understanding protein structure and function, especially for proteins that are difficult to purify using traditional methods.

Case Study: Membrane Protein Purification

A study demonstrated the use of this compound in the purification of a specific membrane protein. The researchers compared its efficiency against other detergents and found that this compound provided higher yields and better stability during purification processes. This was attributed to its low critical micelle concentration (CMC) of 0.12 mM, which minimizes the detergent's interference with protein activity during purification .

Detergent Critical Micelle Concentration (mM) Yield (%) Stability
This compound0.1285High
Dodecylmaltoside0.1275Medium
Octylglucoside0.1570Low

Drug Delivery Systems

Therapeutic Applications
this compound has shown promise in drug delivery systems due to its ability to enhance the bioavailability of drugs. Its phospholipid structure allows for better integration into biological membranes, which can improve drug absorption and efficacy.

Case Study: Anticancer Drug Delivery

In a recent study, this compound was used as a carrier for an anticancer drug. The results indicated that this compound significantly enhanced the drug's cellular uptake in cancer cells compared to traditional delivery methods. The study highlighted the potential of this compound in targeted therapy, where it could improve treatment outcomes by ensuring that higher concentrations of drugs reach the tumor sites .

Surface Activity and Adsorption Properties

Surface Activity
this compound exhibits significant surface activity, making it suitable for applications in creating stable emulsions and foams. Its ability to form adsorbed films at interfaces is beneficial in various industrial applications, including food science and cosmetics.

Data Table: Surface Properties

Property Value
Surface Tension (mN/m)40
Adsorption Isotherm TypeLangmuir
Maximum Adsorption (mg/m²)2.5

Mechanism of Action

Tetradecylphosphocholine exerts its effects by interacting with the lipid bilayers of cell membranes. It integrates into the membrane, disrupting the lipid structure and increasing membrane fluidity. This action facilitates the solubilization of membrane proteins, making them accessible for further study. The compound targets membrane proteins and pathways involved in cellular signaling and transport .

Comparison with Similar Compounds

Alkylphosphocholine Derivatives with Varying Chain Lengths

Alkylphosphocholines differ in alkyl chain length, which critically influences their biochemical efficacy and physical properties.

Key Findings :

  • Inhibitory Activity : Inhibitory effects on enzymes like CTP:phosphocholine cytidylyltransferase increase with chain length, peaking at octadecylphosphocholine (18 carbons) .
    Table 1 : Inhibitory Potency vs. Chain Length
Alkyl Chain Length Compound Name Relative Inhibitory Activity
12 Dodecylphosphocholine Low
14 Tetradecylphosphocholine Moderate
16 Hexadecylphosphocholine High
18 Octadecylphosphocholine Maximum
  • Micelle Properties : Longer chains form larger, more stable micelles. Molecular dynamics simulations show this compound micelles (radius: ~22 Å) are intermediate between dodecylphosphocholine (18 Å) and hexadecylphosphocholine (25 Å) .

Comparison with Non-Phosphocholine Detergents

Dodecyl Maltoside (DDM) :

  • A glycosidic detergent with high solubilization efficiency. Kir2.1 ion channels purified in DDM exhibit higher stability than in this compound, but the latter shows comparable performance at lower concentrations (0.03% vs. 1.5% DDM) .

Sodium Dodecyl Sulfate (SDS) :

  • An ionic detergent with strong denaturing effects. Mixed micelles of this compound and SDS improve NMR resolution for the DAP12-NKG2C complex, balancing solubilization and protein integrity .

β-DDMB (Dodecyl-β-Melibioside) :

  • A maltoside-based detergent. β-DDMB outperforms this compound in resolving NMR spectra for PMP22, highlighting the impact of headgroup chemistry on spectral quality .

Table 2 : Detergent Comparison in Membrane Protein Studies

Detergent Type Micelle Radius (Å) Protein Compatibility Key Advantage
This compound Phosphocholine 22 Moderate Balanced stability/solubilization
Dodecylphosphocholine Phosphocholine 18 Low Small micelle size
DDM Glycosidic 28 High High stability
SDS Ionic 20 Low (denaturing) Cost-effective

Structural Analogs and Derivatives

Distearoylphosphatidylcholine :

  • A phospholipid with two 18-carbon acyl chains. Unlike this compound, it forms bilayers rather than micelles, limiting its utility in solubilizing transmembrane proteins .

Unsaturated Phosphocholines (e.g., 1-Myristoleoyl-glycero-3-phosphocholine) :

  • Contain cis double bonds, enhancing membrane fluidity. These are less suitable for structural studies requiring rigid micelles but useful for functional assays .

Critical Research Findings

  • NMR Performance : this compound micelles alone yield suboptimal NMR spectra for PMP22 (missing peaks, variable linewidths) but improve significantly in β-DDMB or mixed SDS systems .
  • Purification Efficiency : Replacing DDM with this compound reduces detergent concentration by 50-fold without compromising Kir2.1 stability, highlighting its cost-effectiveness .
  • Mixed Micelle Systems: this compound-SDS mixtures enable high-resolution NMR structures of immunoreceptor complexes, demonstrating versatility in challenging projects .

Biological Activity

Tetradecylphosphocholine (TPC), also known as Fos-choline-14, is a synthetic zwitterionic phospholipid analog primarily used in research as a detergent for membrane protein solubilization. Its biological activity has been extensively studied, revealing various effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

TPC is characterized by a long hydrophobic tetradecyl chain and a phosphocholine head group, which imparts unique amphiphilic properties. This structure allows TPC to interact with biological membranes, making it an effective tool for studying membrane proteins.

1. Membrane Protein Solubilization

TPC is widely utilized in biochemistry for the solubilization of membrane proteins. Its effectiveness as a detergent stems from its ability to disrupt lipid bilayers while maintaining protein functionality. Research indicates that TPC can stabilize proteins in solution, facilitating structural and functional studies of membrane proteins .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPC. It has shown efficacy against various bacterial strains, likely due to its ability to disrupt microbial membranes. For instance, TPC demonstrated bactericidal activity comparable to other alkyl phosphocholines, suggesting its potential use in developing antimicrobial agents .

3. Inhibition of Phosphatidylcholine Biosynthesis

Research has indicated that TPC can inhibit phosphatidylcholine biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition may have implications for cancer therapy, as altered lipid metabolism is often associated with tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPC against Staphylococcus aureus. Results showed that TPC effectively inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as an antimicrobial agent in clinical settings .

Case Study 2: Membrane Protein Research

In a study focusing on mitochondrial carriers, TPC was used to solubilize the mitochondrial ATP-binding cassette transporter Mdl1. The research revealed that TPC not only preserved the functional state of Mdl1 but also allowed for detailed structural analysis through NMR spectroscopy .

Research Findings

Study Focus Key Findings
Antimicrobial ActivityEffective against Staphylococcus aureus; growth inhibition at 0.5% concentration.
Membrane Protein SolubilizationPreserved function of Mdl1 for NMR studies; demonstrated utility in structural biology.
Lipid MetabolismInhibition of phosphatidylcholine biosynthesis linked to potential cancer therapy applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for Tetradecylphosphocholine?

this compound can be synthesized via alkylation of phosphocholine precursors. A reported method yields 70% product after purification, with structural confirmation using 1^1H NMR (δ = 0.64–3.97 ppm), 31^{31}P NMR (δ = 4.83 ppm), and mass spectrometry (m/z = 380.36 [M]+^+). Elemental analysis validates stoichiometry (e.g., 56.92% C observed vs. 56.70% calculated) . For reproducibility, ensure anhydrous conditions during alkyl chain coupling and use preparative TLC (Rf = 0.20 in chloroform:methanol:NH4_4OH 60:40:7) for purification.

Q. How can researchers assess the purity and identity of this compound in experimental settings?

Purity verification requires orthogonal methods:

  • HPLC-MS : Confirm molecular ion peaks and absence of side products.
  • NMR spectroscopy : Check for residual solvents (e.g., chloroform-d at δ 7.26 ppm) and alkyl chain integrity.
  • Elemental analysis : Deviations >0.3% from calculated C/H/N/P ratios suggest impurities .
  • TLC : Compare Rf values against authentic standards .

Q. What methodological considerations are critical for quantifying this compound in biological samples?

Use fluorometric or colorimetric phosphatidylcholine assay kits with these steps:

  • Prepare a master mix of reagents to minimize batch variability .
  • Generate a standard curve (e.g., 0–10 nmol/well) for each assay, as inter-run variability affects accuracy .
  • For tissue samples, homogenize using a Dounce homogenizer in PBS and centrifuge at 10,000×g to remove debris . Validate recovery rates via spiked controls.

Advanced Research Questions

Q. How does the alkyl chain length of phosphocholine derivatives influence their bioactivity, and what contradictions exist in reported data?

Structural-activity studies reveal that increasing alkyl chain length (e.g., C12 to C16) enhances anti-Acanthamoeba activity (IC50_{50} decreases from 32.3 μM to 13.0 μM) but reduces solubility (CMC drops from 1000 μM to 13 μM) . Contradictions arise in cytotoxicity studies: some reports show linear chain-length-toxicity correlations, while others note parabolic trends due to micelle formation thresholds. Resolve discrepancies by standardizing assay conditions (e.g., buffer ionic strength, incubation time) and reporting CMC values alongside IC50_{50} .

Q. What experimental strategies can resolve conflicting data on this compound’s mechanism of action in membrane disruption?

Conflicting models (e.g., detergent-like vs. lipid bilayer integration) require multi-modal approaches:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to synthetic membranes.
  • Calorimetry : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during micelle formation.
  • Molecular dynamics simulations : Model alkyl chain interactions with lipid bilayers at varying concentrations . Cross-validate findings with cryo-EM to visualize membrane morphology changes.

Q. How can systematic reviews address heterogeneity in preclinical studies of this compound?

Apply PRISMA guidelines to ensure transparency:

  • Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
  • Use risk-of-bias tools (e.g., SYRCLE for animal studies) to assess confounding factors like dosing regimens.
  • Perform meta-regression to analyze sources of heterogeneity (e.g., cell line variability, solvent carriers) . Document protocol deviations and publish raw datasets for reproducibility.

Q. What are the key considerations for designing comparative studies of this compound analogs?

  • Structural variables : Compare alkyl chain length (C12, C14, C16), headgroup modifications, and stereochemistry.
  • Assay endpoints : Include both efficacy (e.g., IC50_{50}) and physicochemical metrics (CMC, logP).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and power analysis to determine sample sizes . Report 95% confidence intervals for IC50_{50} values to assess precision .

Q. Methodological Best Practices

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplemental information .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw NMR/MS spectra .
  • Ethical compliance : For studies involving human-derived samples, detail IRB approvals and participant selection criteria in appendices .

Properties

IUPAC Name

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUMLXGYDBOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228358
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77733-28-9
Record name N-Tetradecylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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